5-propoxy-1H-indole
Overview
Description
5-propoxy-1H-indole, also known as 1H-indol-5-yl propyl ether, is a compound with the molecular formula C11H13NO and a molecular weight of 175.23 g/mol . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 5-propoxy-1H-indole is 1S/C11H13NO/c1-2-7-13-10-3-4-11-9(8-10)5-6-12-11/h3-6,8,12H,2,7H2,1H3 . This indicates that the compound consists of a propyl ether group attached to the 5-position of an indole ring.Physical And Chemical Properties Analysis
5-propoxy-1H-indole is a powder that is stored at room temperature . It has a molecular weight of 175.23 g/mol .Scientific Research Applications
Cholinesterase and Monoamine Oxidase Dual Inhibitors
Indole derivatives have been explored for their potential as dual inhibitors of cholinesterase and monoamine oxidase. This dual inhibition is significant for therapeutic strategies in neurodegenerative diseases such as Alzheimer's. For instance, N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine has been identified as a new cholinesterase and monoamine oxidase dual inhibitor, highlighting the potential of indole derivatives in addressing complex neurodegenerative disorders (Bautista-Aguilera et al., 2014).
Anti-inflammatory Applications
Indole derivatives have shown potential as inhibitors of 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes, which are mediators of inflammation. For example, the synthesis and biological evaluation of 2-substituted 5-hydroxyindole-3-carboxylates as potent inhibitors of human 5-lipoxygenase highlight the anti-inflammatory applications of these compounds. This research suggests a strategy for intervening in inflammatory and allergic disorders through the pharmacological suppression of leukotriene biosynthesis (Karg et al., 2009).
Antioxidant Properties
Indoles are integral to various biologically active compounds due to their diverse pharmacological effects. The synthesis and evaluation of indole derivatives for their antioxidant activity has been a focus area, with some compounds demonstrating significant antioxidant potency. This underscores the role of indole derivatives in developing more effective antioxidant candidates (Singh & Kumari, 2023).
Cancer Immunotherapy
Indoleamine 2,3-dioxygenase (IDO-1) inhibitors derived from indole structures have emerged as important therapeutic targets in cancer immunotherapy. The discovery of tryptanthrin derivatives as potent IDO-1 inhibitors, capable of augmenting T cell proliferation and suppressing tumor growth in animal models, illustrates the potential of indole derivatives in cancer treatment strategies (Yang et al., 2013).
Synthesis and Functionalization Techniques
The synthesis and functionalization of indoles through palladium-catalyzed reactions have significantly influenced organic chemistry, providing access to a vast number of biologically active natural and unnatural compounds. These methodologies open up new avenues for the design and development of indole-based pharmaceuticals and agrochemicals (Cacchi & Fabrizi, 2005).
Safety and Hazards
Mechanism of Action
Target of Action
5-Propoxy-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors Indole derivatives are known to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 5-Propoxy-1H-indole may interact with a variety of cellular targets.
Mode of Action
For instance, some indole derivatives have been reported to inhibit viral replication, suggesting an interaction with viral proteins or nucleic acids . Others have been found to exhibit anti-inflammatory and analgesic activities, suggesting an interaction with inflammatory mediators or pain receptors .
Biochemical Pathways
For instance, indole derivatives have been found to inhibit the replication of various viruses, suggesting an effect on viral replication pathways . Similarly, the anti-inflammatory and analgesic activities of some indole derivatives suggest an effect on inflammatory signaling pathways .
Result of Action
For instance, the antiviral activity of some indole derivatives suggests an effect on viral replication, which could result in a decrease in viral load . Similarly, the anti-inflammatory and analgesic activities of some indole derivatives suggest an effect on inflammatory responses, which could result in a decrease in inflammation and pain .
properties
IUPAC Name |
5-propoxy-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-2-7-13-10-3-4-11-9(8-10)5-6-12-11/h3-6,8,12H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJYYIGOESXISA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-propoxy-1H-indole |
Synthesis routes and methods I
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Synthesis routes and methods II
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